1-(3-Nitro-benzyl)-piperidin-4-ol
Overview
Description
1-(3-Nitro-benzyl)-piperidin-4-ol is an organic compound that features a piperidine ring substituted with a hydroxyl group at the fourth position and a 3-nitrobenzyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitro-benzyl)-piperidin-4-ol can be achieved through a multi-step process:
Nitration of Benzyl Alcohol: The starting material, benzyl alcohol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzyl alcohol.
Formation of 3-Nitrobenzyl Chloride: The 3-nitrobenzyl alcohol is then converted to 3-nitrobenzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
N-Alkylation of Piperidin-4-ol: Finally, the 3-nitrobenzyl chloride reacts with piperidin-4-ol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and chlorination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitro-benzyl)-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, Fe in acidic conditions, or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of 1-(3-Nitro-benzyl)-piperidin-4-one.
Reduction: Formation of 1-(3-Amino-benzyl)-piperidin-4-ol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitro-benzyl)-piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used in studies investigating the effects of nitrobenzyl and piperidinyl groups on biological activity, including antimicrobial and anticancer properties.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-benzyl)-piperidin-4-ol depends on its specific application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Neurological Effects: The piperidine ring can interact with neurotransmitter receptors or enzymes, modulating their activity and potentially leading to therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitro-benzyl)-piperidin-4-ol: Similar structure but with the nitro group at the fourth position on the benzyl ring.
1-(3-Amino-benzyl)-piperidin-4-ol: Similar structure but with an amino group instead of a nitro group.
1-Benzyl-piperidin-4-ol: Lacks the nitro substituent on the benzyl ring.
Uniqueness
1-(3-Nitro-benzyl)-piperidin-4-ol is unique due to the presence of both a nitro group and a piperidine ring, which can confer distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological targets, making this compound versatile for various applications.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12-4-6-13(7-5-12)9-10-2-1-3-11(8-10)14(16)17/h1-3,8,12,15H,4-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMXFSRPVGCDJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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